3,4-dimethoxy-N-(2-phenylethyl)benzenecarbothioamide
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Overview
Description
3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is a complex organic compound characterized by the presence of methoxy groups and a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the phenethylamine backbone. This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine. The final step involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride and thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the phenethylamine backbone but lacks the benzoyl and thiourea groups.
3,4-Dimethoxyphenylthiosemicarbazone: Similar structure with thiosemicarbazone functionality.
3,4-Dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
3,4-DIMETHOXY-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to the combination of methoxy groups, phenethylamine backbone, and benzoyl thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19NO2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H19NO2S/c1-19-15-9-8-14(12-16(15)20-2)17(21)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,21) |
InChI Key |
QHVJNKPXGQNDNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)NCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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